p-(2-(Butylamino)propionamido)benzoic acid ethyl ester hydrochloride
CAS No.: 97555-45-8
Cat. No.: VC18458269
Molecular Formula: C16H25ClN2O3
Molecular Weight: 328.83 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 97555-45-8 |
|---|---|
| Molecular Formula | C16H25ClN2O3 |
| Molecular Weight | 328.83 g/mol |
| IUPAC Name | butyl-[1-(4-ethoxycarbonylanilino)-1-oxopropan-2-yl]azanium;chloride |
| Standard InChI | InChI=1S/C16H24N2O3.ClH/c1-4-6-11-17-12(3)15(19)18-14-9-7-13(8-10-14)16(20)21-5-2;/h7-10,12,17H,4-6,11H2,1-3H3,(H,18,19);1H |
| Standard InChI Key | VKLYBWGNFDJEGX-UHFFFAOYSA-N |
| Canonical SMILES | CCCC[NH2+]C(C)C(=O)NC1=CC=C(C=C1)C(=O)OCC.[Cl-] |
Introduction
Chemical Identification and Structural Properties
Molecular Characteristics
The compound’s IUPAC name is ethyl 4-[2-(butylamino)propanamido]benzoate hydrochloride, reflecting its functional groups:
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Benzoic acid backbone: Substituted at the para position with a propanamido group.
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Butylamino side chain: Attached to the propanamido nitrogen.
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Ethyl ester: Enhances lipophilicity and stability.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 328.83 g/mol | |
| CAS Registry Number | 97555-45-8 | |
| Synonyms | SA6, Ethyl 4-(2-n-butylaminoacetylamino)benzoate HCl |
Synthesis and Characterization
Synthetic Pathways
The synthesis typically involves:
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Esterification: Reacting benzoic acid with ethanol to form the ethyl ester.
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Amidation: Introducing the propionamido group via coupling agents.
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Alkylation: Attaching the butylamino moiety.
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Salt Formation: Treating with hydrochloric acid to yield the hydrochloride .
Critical steps include temperature control (160–230°C) and catalysts like titanium isopropylate to optimize yield .
Analytical Characterization
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NMR Spectroscopy: Confirms proton environments, such as ethyl ester ( 1.2–4.2 ppm) and aromatic protons ( 7.0–8.0 ppm) .
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Mass Spectrometry: Molecular ion peaks at m/z 328.83 validate the formula.
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Infrared Spectroscopy: Bands at 1700 cm (C=O ester) and 1650 cm (amide I).
Biological Activity and Toxicity
Acute Toxicity
Studies in rodents reveal:
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Subcutaneous LD: 430 mg/kg in mice .
Mechanistic details of toxicity are unspecified, but hydrochloride salts of similar esters often induce respiratory or neurological effects at high doses .
Comparative Analysis with Analogous Compounds
Structural Analogues
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| p-Aminobenzoic acid 2-(dipentylamino)ethyl ester HCl | Longer alkyl chain (pentyl vs. butyl) | |
| 2-(Dimethylamino)ethyl p-aminobenzoate HCl | Shorter chain and dimethylamino group |
Physicochemical Comparisons
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Solubility: Hydrochloride salts generally exhibit higher water solubility than free bases .
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Stability: Ethyl esters resist hydrolysis better than methyl esters under physiological conditions .
Applications and Industrial Relevance
Pharmaceutical Intermediates
The compound’s amide and ester functionalities make it a candidate for:
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Prodrug development: Ester hydrolysis could release active metabolites.
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Antimicrobial agents: Analogues like tetracaine show dual anesthetic and antibacterial effects .
Material Science
Benzoic acid derivatives are utilized in:
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